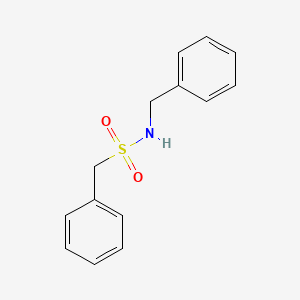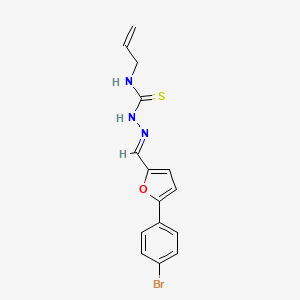![molecular formula C20H24N6O2 B5577304 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a part of a broader category of chemicals that have been synthesized and analyzed for their molecular structures, chemical reactions, physical, and chemical properties. Such compounds often exhibit significant bioactivity, making them subjects of intense research for their potential applications in various fields, excluding direct drug use and dosage information as per the request.
Synthesis Analysis
The synthesis process of related compounds involves multiple steps, including condensation reactions, and is characterized by the creation of intermediate products leading to the final compound. For instance, the synthesis of closely related compounds has been demonstrated through the condensation of specific benzoic acids with ethane-1,2-diamine derivatives, followed by reactions with phosphorus oxychloride and further condensation steps (Huang et al., 2020).
Molecular Structure Analysis
The determination of molecular structures is crucial and is often achieved through crystallography and density functional theory (DFT) calculations. The analysis reveals the geometric bond lengths, bond angles, and the overall spatial arrangement of atoms within the molecule. These studies help understand the electronic structure through HOMO and LUMO energy levels and the molecular electrostatic potential (MEP) surface maps, providing insight into the compound's reactivity and interaction potential with biological targets.
Chemical Reactions and Properties
The chemical reactions involving similar compounds typically include nucleophilic displacement, condensation with various reagents, and transformations leading to heterocyclic systems. These reactions are instrumental in introducing functional groups that define the chemical behavior of the compound, including its reactivity towards different substrates or in various chemical environments.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are determined through experimental measurements. These properties are essential for understanding the compound's stability, formulation potential, and behavior under different physical conditions.
Chemical Properties Analysis
Chemical properties encompass the compound's reactivity, including its acid-base behavior, redox potential, and interaction with other chemical entities. These characteristics are pivotal for predicting how the compound participates in chemical reactions, its potential as a catalyst or inhibitor in biochemical pathways, and its interaction with biological molecules.
For a detailed exploration of specific synthesis procedures, molecular structure analyses, and comprehensive studies on related compounds, the following references provide a wealth of scientific insights and methodologies:
Scientific Research Applications
Radioligand Development for Receptor Imaging
One application of related compounds involves the development of radiolabeled nonpeptide angiotensin II antagonists for imaging AT1 receptors. For example, compounds like [11C]L-159,884 have been prepared for this purpose, showcasing the utility of such molecules in exploring receptor distributions and functions within the body, particularly for cardiovascular research (Hamill et al., 1996).
Anticancer Activity
Compounds with structural similarities have been synthesized and evaluated for their anticancer activities. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer, suggesting its potential as a therapeutic agent (Huang et al., 2020).
Anti-Inflammatory and Analgesic Agents
Further research has led to the synthesis of novel compounds derived from visnaginone and khellinone that have shown significant anti-inflammatory and analgesic activities. These findings highlight the potential of such chemical structures in developing new medications to treat inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Additionally, the synthesis of derivatives incorporating the thiazole ring has led to compounds with promising antimicrobial properties. This research opens up possibilities for creating new treatments for bacterial and fungal infections, addressing the growing concern over antibiotic resistance (Desai et al., 2013).
Antiulcer Agents
Compounds synthesized with modifications at the 3-position of imidazo[1,2-a]pyridines have been explored for their potential as antiulcer agents, offering insights into the development of drugs that can provide gastroprotective effects (Starrett et al., 1989).
properties
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-13-14(2)26(12-23-13)19-11-18(24-15(3)25-19)21-9-10-22-20(27)16-5-7-17(28-4)8-6-16/h5-8,11-12H,9-10H2,1-4H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOATWGOWOSXWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)
![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)